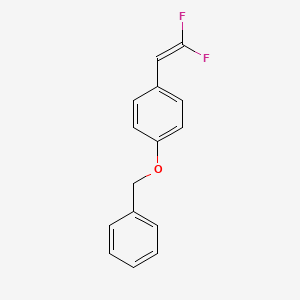

1-Benzyloxy-4-(2,2-difluoroethenyl)benzene

Description

1-Benzyloxy-4-(2,2-difluoroethenyl)benzene is a fluorinated aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at the 1-position and a 2,2-difluoroethenyl (-CF₂=CH₂) substituent at the 4-position of the benzene ring. The benzyloxy group imparts hydrophobicity and steric bulk, while the electron-withdrawing difluoroethenyl group influences electronic conjugation and reactivity. This compound is structurally tailored for applications in medicinal chemistry, materials science, and catalysis, where fluorinated motifs are prized for their stability and unique physicochemical properties.

Properties

Molecular Formula |

C15H12F2O |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

1-(2,2-difluoroethenyl)-4-phenylmethoxybenzene |

InChI |

InChI=1S/C15H12F2O/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-10H,11H2 |

InChI Key |

QNWIOUYWQLSSJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(F)F |

Origin of Product |

United States |

Biological Activity

1-Benzyloxy-4-(2,2-difluoroethenyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H10F2O

- Chemical Structure : The compound features a benzyloxy group attached to a difluoroethenyl benzene ring, which contributes to its unique properties and biological activities.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have been shown to effectively suppress cell proliferation in various cancer types. The inhibition of CDK activity is crucial as it is often deregulated in tumor cells, leading to uncontrolled cell division .

Table 1: Summary of Anticancer Activities

| Compound | Target | Mechanism | Reference |

|---|---|---|---|

| This compound | CDK2 | Inhibition of cell cycle progression | |

| Similar Derivative A | CDK4 | Induces apoptosis in cancer cells | |

| Similar Derivative B | CDK1 | Reduces tumor growth in vivo |

Genotoxicity and Risk Assessment

The biological activity of this compound also raises concerns regarding its genotoxic potential. A framework for assessing the risk of genomic damage from chemical exposure was applied to similar compounds. This framework emphasizes the importance of understanding the toxicokinetic properties and exposure levels to evaluate the genotoxic risk accurately .

Table 2: Framework Steps for Genotoxicity Assessment

| Step No. | Process Description |

|---|---|

| 1 | Planning and scoping |

| 2 | Determine expected exposure |

| 3 | Build knowledge base |

| 4 | Create rational biological argument |

| 5 | Select assays and perform them |

| 6 | Review results |

| 7 | Select appropriate point of departure |

| 8 | Estimate acceptable levels for endpoints |

| 9 | Risk characterization |

Case Studies

A notable case study involving similar compounds showed that exposure to certain benzyloxy derivatives could lead to significant genetic damage in laboratory settings. The study utilized a systematic approach to quantify risk levels associated with these chemicals, highlighting their potential as genotoxic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share structural similarities with 1-Benzyloxy-4-(2,2-difluoroethenyl)benzene, differing primarily in substituent groups or positions:

Table 1: Structural Comparison of Analogues

Physicochemical Properties

Electronic Effects

- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound increases electron-donating capacity compared to methoxy but introduces steric bulk, reducing solubility in polar solvents .

- Difluoroethenyl vs. Ethynyl : The 2,2-difluoroethenyl group withdraws electrons via inductive effects, whereas ethynyl (C≡CH) enhances conjugation, as seen in 1-(Benzyloxy)-4-ethynylbenzene .

Thermal and Collisional Properties

- Collision Cross-Section : For 1-(2,2-difluoroethenyl)-4-methoxybenzene (C₉H₈F₂O), predicted collision cross-sections range from 136.3 Ų ([M+H]⁺) to 143.7 Ų ([M+NH₄]⁺), influenced by fluorine’s mass and geometry . Comparable data for the benzyloxy analogue is lacking but expected to be higher due to increased molecular size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.